tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride
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Overview
Description
tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride is a synthetic organic compound of notable interest in the field of medicinal chemistry. This compound, characterized by its complex bicyclic structure, has garnered attention for its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride typically involves a multi-step process The initial steps often include the preparation of a suitable pyrrolo[3,4-b][1,4]oxazine intermediate
The specific reaction conditions can vary but generally include:
Temperature: : Controlled to optimize the yield and purity.
Catalysts: : Often used to enhance reaction rates.
Solvents: : Selected based on the solubility of the reactants and products.
Industrial Production Methods
On an industrial scale, the synthesis of this compound might involve continuous flow processes, which offer better control over reaction conditions and scalability. Automated systems and robust purification techniques are employed to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride undergoes a variety of chemical reactions, including:
Oxidation: : Conversion to higher oxidation states or introduction of oxygen-containing groups.
Reduction: : Typically involving the reduction of oxazine rings or carboxylate groups.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at various positions of the molecule.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents like halides, amines, or alcohols under appropriate catalytic conditions.
Major Products
The major products formed from these reactions depend on the reaction conditions and reagents used
Scientific Research Applications
tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride has significant applications in several fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Used in studies related to enzyme inhibition and protein interactions.
Industry: : Employed in the development of advanced materials and chemical processes.
Mechanism of Action
The precise mechanism of action of tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride can vary based on its application. Generally, it interacts with molecular targets such as enzymes, receptors, or ion channels. The pathways involved often include:
Binding to active sites of enzymes: , inhibiting or modifying their activity.
Interaction with receptor sites: , modulating signal transduction processes.
Influence on ion channels: , altering cellular ion balance and electrical activity.
Comparison with Similar Compounds
Unique Characteristics
tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride stands out due to its unique bicyclic structure and specific substituents, which impart distinct chemical and biological properties.
Similar Compounds
tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate: : The non-hydrochloride form.
(4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate derivatives: : Varying by ester and substituent groups.
Pyrrolo[3,4-b][1,4]oxazine compounds: : A broader class of compounds with different functional groups.
These compounds, while sharing core structural features, differ in their specific pharmacological and chemical properties.
That’s a deep dive into this compound. Fascinating stuff. What’s next on your chemistry radar?
Properties
IUPAC Name |
tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXXSFBGCIOMAL-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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